ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:
Step 1: Ethyl acetoacetate reacts with 4-methoxyphenylhydrazine to form an intermediate hydrazone.
Step 2: The hydrazone undergoes cyclization to form the triazole ring.
Step 3: The final product, this compound, is obtained after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 1-(4-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications.
Biological Activity
Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate, with CAS number 1049122-22-6, is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, presenting data tables, and highlighting key findings from diverse sources.
- Molecular Formula : C₁₂H₁₃N₃O₄
- Molecular Weight : 263.25 g/mol
- CAS Number : 1049122-22-6
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Study Findings
- Antibacterial Screening : A study demonstrated that derivatives of triazoles possess considerable antibacterial activity against pathogens such as E. coli, S. aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL .
- Mechanism of Action : The antibacterial mechanism is primarily attributed to the inhibition of DNA-gyrase and other vital enzymes in bacterial cells. Molecular docking studies suggest that triazole compounds can effectively bind to these targets, enhancing their therapeutic potential .
Anticancer Activity
Recent investigations have also explored the anticancer potential of this compound.
Research Insights
- Cytotoxic Effects : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated a dose-dependent cytostatic effect on leukemia cells after 72 hours of exposure .
- Comparative Efficacy : The compound's antiproliferative activity was found to be comparable to established chemotherapeutic agents, indicating its potential as a candidate for further development in cancer therapy .
Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC (µg/mL) | Reference |
---|---|---|---|
Antibacterial | E. coli, S. aureus, Bacillus subtilis | 0.12 - 1.95 | |
Anticancer | Leukemia cell lines | Varies |
Case Study 1: Antibacterial Efficacy
In a study conducted by researchers in India, various triazole derivatives were synthesized and screened for antibacterial activity against multiple strains including Pseudomonas aeruginosa and Staphylococcus aureus. This compound showed promising results with significant zones of inhibition comparable to standard antibiotics like ceftriaxone .
Case Study 2: Anticancer Potential
Another study focused on evaluating the anticancer properties of triazole derivatives against human cancer cell lines revealed that this compound exhibited selective cytotoxicity towards leukemia cells with a notable reduction in cell viability after treatment .
Properties
Molecular Formula |
C12H13N3O4 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O4/c1-3-19-11(16)10-13-12(17)15(14-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,17) |
InChI Key |
VBCGUZMHQRXHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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